molecular formula C6H12ClNO2S B2448366 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride CAS No. 2230800-19-6

6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride

Cat. No.: B2448366
CAS No.: 2230800-19-6
M. Wt: 197.68
InChI Key: MTKZMVPOLWWSDL-UHFFFAOYSA-N
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Description

6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₂S. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. The compound is often produced in large quantities to meet the demands of various industries .

Chemical Reactions Analysis

Types of Reactions

6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Various substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride can be compared with other similar spirocyclic compounds, such as:

  • 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide hydrochloride
  • 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride
  • tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide

These compounds share similar structural features but differ in their specific functional groups and properties.

Properties

IUPAC Name

7λ6-thia-1-azaspiro[3.4]octane 7,7-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c8-10(9)4-2-6(5-10)1-3-7-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKZMVPOLWWSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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